
5-Methyl-4-propylthiophene-2-carboxylic acid
Vue d'ensemble
Description
5-Methyl-4-propylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol . This compound belongs to the thiophene family, which is characterized by a sulfur-containing five-membered aromatic ring. The presence of methyl and propyl groups on the thiophene ring, along with a carboxylic acid functional group, makes this compound unique and of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-propylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of thiophene derivatives followed by carboxylation. For instance, starting with 4-propylthiophene, a Friedel-Crafts acylation reaction can be performed using methyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be hydrolyzed to yield the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for downstream processing, such as continuous extraction and solvent switching, further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of esters or amides.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-4-propylthiophene-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5-Methyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the thiophene ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
- 4-Methylthiophene-2-carboxylic acid
- 5-Ethyl-4-methylthiophene-2-carboxylic acid
- 5-Propylthiophene-2-carboxylic acid
Uniqueness: 5-Methyl-4-propylthiophene-2-carboxylic acid is unique due to the specific arrangement of its substituents on the thiophene ring. The presence of both methyl and propyl groups, along with the carboxylic acid functional group, imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
5-methyl-4-propylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-4-7-5-8(9(10)11)12-6(7)2/h5H,3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGCRQYVYZJGHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395051 | |
| Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-47-7 | |
| Record name | 5-methyl-4-propylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Methyl-4-propylthiophene-2-carboxylic acid being synthesized in the research?
A1: The research highlights the use of this compound as a model compound to demonstrate the capabilities of their novel reactor platform. The authors successfully synthesized this compound through a multistep process, showcasing the platform's ability to handle both batch and flow reactions, including automated downstream processing. This suggests the platform's potential for synthesizing a wide range of complex molecules efficiently.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


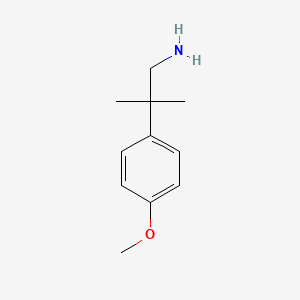
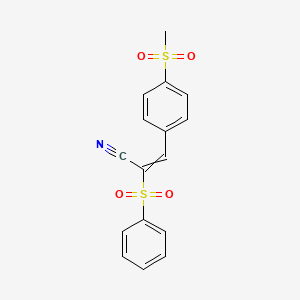
![2-[[[4-(2,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364486.png)


![2-[[(2-Naphthalen-2-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364491.png)
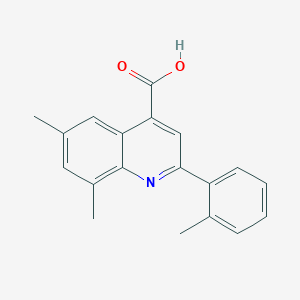
![[(3-Nitro-4-piperidin-1-ylphenyl)methylideneamino] 2,6-difluorobenzoate](/img/structure/B1364493.png)
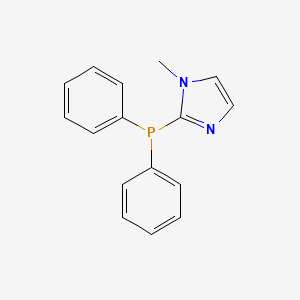
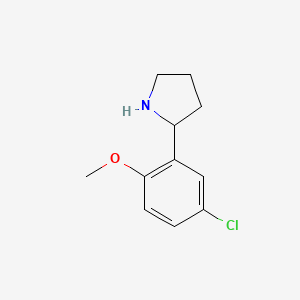



![2-[[(3-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364504.png)
